Benzamide, 3-hydroxy-N-methyl-5-nitro-

Beschreibung

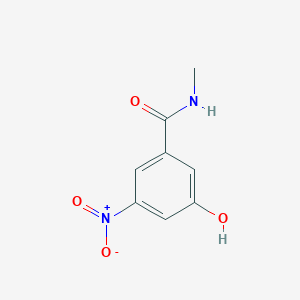

Benzamide, 3-hydroxy-N-methyl-5-nitro- (C₈H₈N₂O₄), is a substituted benzamide derivative characterized by a nitro group at the 5-position, a hydroxyl group at the 3-position, and an N-methyl substitution on the benzamide backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in neurotransmitter modulation and enzyme inhibition studies. Its nitro and hydroxyl groups contribute to unique electronic and solubility properties, distinguishing it from simpler benzamide analogs.

Eigenschaften

IUPAC Name |

3-hydroxy-N-methyl-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-8(12)5-2-6(10(13)14)4-7(11)3-5/h2-4,11H,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTOPLBWRSNQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of Benzamide, 3-hydroxy-N-methyl-5-nitro- typically involves the nitration of N-methyl-3-hydroxybenzamide. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Benzamide, 3-hydroxy-N-methyl-5-nitro- undergoes various chemical reactions, including:

-

Reduction

Reagents: Common reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Conditions: The reduction reaction is typically carried out under mild conditions to selectively reduce the nitro group to an amino group.

Products: The major product formed is 3-hydroxy-N-methyl-5-aminobenzamide.

-

Substitution

Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Conditions: The substitution reaction is carried out under controlled temperature conditions to replace the hydroxyl group with a halogen atom.

Products: The major products are 3-chloro-N-methyl-5-nitrobenzamide or 3-bromo-N-methyl-5-nitrobenzamide.

-

Oxidation

Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Conditions: The oxidation reaction is carried out under acidic or basic conditions to oxidize the hydroxyl group to a carbonyl group.

Products: The major product formed is 3-oxo-N-methyl-5-nitrobenzamide.

Wissenschaftliche Forschungsanwendungen

Benzamide, 3-hydroxy-N-methyl-5-nitro- has several applications in scientific research, including:

-

Chemistry

- Used as a precursor in the synthesis of various organic compounds.

- Employed in studying nitration and reduction reactions.

-

Biology

- Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

-

Medicine

- Explored for its potential use in drug development, particularly in designing new therapeutic agents with improved efficacy and reduced side effects.

-

Industry

- Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzamide, 3-hydroxy-N-methyl-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydroxyl and methyl groups contribute to the compound’s overall reactivity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzamide Derivatives

To evaluate the properties of 3-hydroxy-N-methyl-5-nitro-benzamide, we analyze its closest analogs, focusing on substituent effects, physicochemical properties, and synthetic pathways. Key compounds for comparison include N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) and 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) from , as well as other benzamide derivatives with nitro or hydroxyl substitutions.

Table 1: Structural and Functional Group Comparison

| Compound Name | Substituents | Key Functional Groups |

|---|---|---|

| 3-hydroxy-N-methyl-5-nitro-benzamide | –OH (3-position), –NO₂ (5-position), –CH₃ (N-methyl) | Hydroxyl, Nitro, N-methylamide |

| Rip-B | –OCH₃ (3,4-positions on phenethyl chain), benzamide core | Methoxy, Benzamide |

| Rip-D | –OH (2-position on benzamide), –OCH₃ (3,4-positions on phenethyl chain) | Hydroxyl, Methoxy, Benzamide |

Table 2: Physicochemical Properties

Key Findings:

Substituent Effects on Reactivity: The nitro group in 3-hydroxy-N-methyl-5-nitro-benzamide likely reduces electron density in the aromatic ring, enhancing stability but complicating nucleophilic substitution compared to methoxy-substituted analogs like Rip-B.

Synthetic Challenges :

- Rip-B and Rip-D achieve moderate-to-high yields using straightforward amidation (benzoyl chloride or methyl salicylate with amines). In contrast, introducing a nitro group to 3-hydroxy-N-methyl-5-nitro-benzamide would require controlled nitration conditions to avoid over-oxidation or side reactions .

Thermal Stability :

- The melting points of Rip-B (90°C) and Rip-D (96°C) suggest that hydroxyl and methoxy substituents enhance crystalline packing compared to nitro derivatives. However, nitro groups typically increase molecular rigidity, which might elevate melting points if steric hindrance is minimized.

Notes and Limitations

Data Gaps: No experimental data (e.g., NMR, HPLC) for 3-hydroxy-N-methyl-5-nitro-benzamide are available in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.

Synthetic Feasibility : Nitration of hydroxy-substituted benzamides requires precise temperature control to avoid decomposition, as seen in analogous nitro-aromatic syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.